molecular formula C22H28N4O2 B5492068 1'-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]spiro[1H-indole-3,4'-piperidine]-2-one

1'-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]spiro[1H-indole-3,4'-piperidine]-2-one

Cat. No.: B5492068
M. Wt: 380.5 g/mol
InChI Key: FPSPJBMJJQDLLG-UHFFFAOYSA-N
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Description

1’-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]spiro[1H-indole-3,4’-piperidine]-2-one is a complex organic compound that features a unique spirocyclic structure This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]spiro[1H-indole-3,4’-piperidine]-2-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrazole moiety can be introduced through a condensation reaction involving a suitable hydrazine derivative and a 1,3-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1’-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]spiro[1H-indole-3,4’-piperidine]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyrazole derivatives.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Applications in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1’-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]spiro[1H-indole-3,4’-piperidine]-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the pyrazole ring may enhance binding affinity and specificity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]spiro[1H-indole-3,4’-piperidine]-2-one is unique due to its spirocyclic structure, which combines the indole and pyrazole moieties in a single molecule. This unique structure may confer distinct biological and pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1'-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]spiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-4-26-19(14-16(24-26)13-15(2)3)20(27)25-11-9-22(10-12-25)17-7-5-6-8-18(17)23-21(22)28/h5-8,14-15H,4,9-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSPJBMJJQDLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCC3(CC2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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